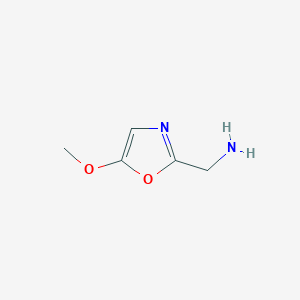
2-chloro-6-methanesulfonylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methanesulfonylpyrazine is a chemical compound with the molecular formula C5H5ClN2O2S . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring substituted with a chlorine atom and a methanesulfonyl group . The exact details of its molecular structure would require more specific information or advanced analytical techniques.Mecanismo De Acción
The mechanism of action of 2-chloro-6-methanesulfonylpyrazine is not fully understood. It is believed that this compound acts as an electrophile, reacting with nucleophiles such as amines, thiols, and carboxylic acids. The reaction of this compound with nucleophiles results in the formation of a covalent bond between the two molecules. This covalent bond is thought to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, to modulate the activity of enzymes, and to affect the structure and function of proteins and other biological molecules. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-6-methanesulfonylpyrazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also a versatile reagent that can be used in a variety of reactions. However, this compound also has some limitations. It is a relatively weak electrophile, so it may not react with all nucleophiles. Additionally, this compound is not very soluble in water, so it may not be suitable for use in aqueous solutions.
Direcciones Futuras
The potential applications of 2-chloro-6-methanesulfonylpyrazine are still being explored. One area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, this compound could be used to study the structure and function of proteins and other biological molecules. It could also be used to develop new drugs and therapeutic agents, as well as to develop new agrochemicals. Finally, this compound could be used to study the biochemical and physiological effects of various compounds and to develop new methods for the detection and quantification of these compounds.
Métodos De Síntesis
The synthesis of 2-chloro-6-methanesulfonylpyrazine is relatively simple and can be achieved using a variety of methods. One method involves the reaction of this compound with an alkyl halide, such as bromoethane, in the presence of a base, such as sodium bicarbonate. The reaction yields this compound as the product. Other methods of synthesis include the reaction of this compound with an alkyl halide in the presence of an acid, such as sulfuric acid, and the reaction of this compound with an alkyl halide in the presence of a Lewis acid, such as aluminum chloride.
Aplicaciones Científicas De Investigación
2-chloro-6-methanesulfonylpyrazine is widely used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. This compound is also used to study the structure and function of proteins and other biological molecules. It has been used to study the structure and function of enzymes, to analyze the structure and function of DNA, and to study the structure and function of cell membranes.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-6-methylsulfonylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-7-2-4(6)8-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUWBQPZNNYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

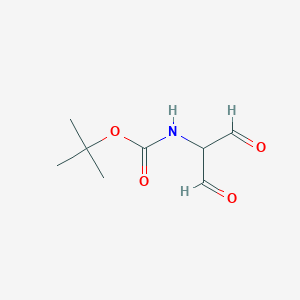

![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)
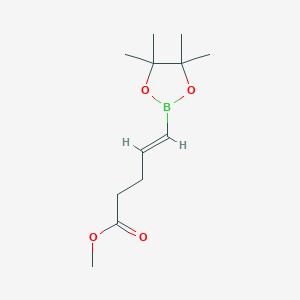

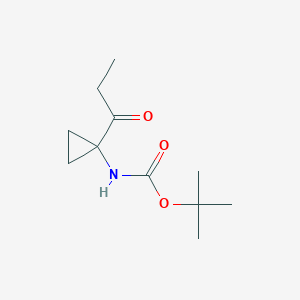

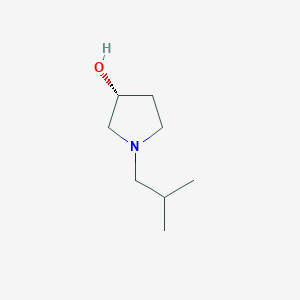

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)
